5-Oxopentane-1,1-diyl diacetate

Prodrug design Cancer chemotherapy Drug resistance

5-Oxopentane-1,1-diyl diacetate (CAS 142564-05-4), also known as (1-acetyloxy-5-oxopentyl) acetate, is a C9H14O5 geminal diacetate featuring a pentane backbone with two acetyl groups at the 1,1-position and a ketone at the 5-position. This bifunctional structure distinguishes it from simple diol diesters and other positional isomers.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
CAS No. 142564-05-4
Cat. No. B12557531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxopentane-1,1-diyl diacetate
CAS142564-05-4
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCCC=O)OC(=O)C
InChIInChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3
InChIKeyQREFRHPMXADUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxopentane-1,1-diyl Diacetate (CAS 142564-05-4): A Specialized Geminal Diacetate for Prodrug Design and Enzymatic Acylation


5-Oxopentane-1,1-diyl diacetate (CAS 142564-05-4), also known as (1-acetyloxy-5-oxopentyl) acetate, is a C9H14O5 geminal diacetate featuring a pentane backbone with two acetyl groups at the 1,1-position and a ketone at the 5-position [1]. This bifunctional structure distinguishes it from simple diol diesters and other positional isomers . Its primary documented value lies not as a final product but as a critical intermediate, most notably in the synthesis of N-(5,5-diacetoxypent-1-yl)doxorubicin (DAPDOX), a prodrug that leverages the unique hydrolytic susceptibility of the geminal diacetate motif for targeted activation [2].

Why 5-Oxopentane-1,1-diyl Diacetate Cannot Be Substituted by Generic Diacetates or Positional Isomers


A generic substitution of 5-oxopentane-1,1-diyl diacetate with a simpler diacetate or a positional isomer (e.g., 1,5-diacetate or 1,2-diyl isomer) is not functionally equivalent. The biological activity of its key derivative, DAPDOX, is entirely dependent on the geminal diacetate at the 1,1-position. Comparative studies show that replacing this with a simple acetoxyalkyl group (as in compound 4) or an alkyl chain (as in compound 5) abolishes both the potency gain and the ability to overcome P-glycoprotein-mediated drug resistance [1]. Furthermore, the distinct 1,1-substitution pattern creates a unique electrophilic environment with a controlled hydrolysis profile, a property absent in non-geminal diacetate isomers like 5-oxopentane-1,2-diyl diacetate (CAS 34862-06-1), which positions its ester groups on adjacent carbons rather than on the same carbon .

Quantitative Differentiation of 5-Oxopentane-1,1-diyl Diacetate: A Comparator-Based Evidence Guide


Prodrug Design Strategy: 150-Fold Potency Gain Over Doxorubicin via Geminal Diacetate Intermediate

5-Oxopentane-1,1-diyl diacetate is the key intermediate for synthesizing DAPDOX, a prodrug that is 150 times more potent than doxorubicin at inhibiting the growth of Chinese hamster ovary (CHO) cells in culture. DAPDOX also retained full potency against a CHO subline 100-fold resistant to doxorubicin (CHO/DOX) that overexpressed P-glycoprotein. In contrast, the non-geminal diacetate analog N-(5-acetoxypent-1-yl)doxorubicin (4) and the non-acetate analog N-(pent-1-yl)doxorubicin (5) were no more effective than doxorubicin and were 4-7-fold less potent against the resistant CHO/DOX subline, demonstrating the functional necessity of the 1,1-geminal diacetate motif derived from the target compound [1].

Prodrug design Cancer chemotherapy Drug resistance

Enzymatic Prodrug Activation: t1/2 < 1 Minute Undergoing Bioconversion by Carboxylate Esterase

The target compound's geminal diacetate structure is designed for rapid, enzyme-triggered hydrolysis. When incorporated into the DAPDOX prodrug, it demonstrates a half-life of less than 1 minute in 0.05 M phosphate buffer at pH 7.4 in the presence of 20 unit equivalents of porcine liver carboxylate esterase, compared to a half-life of several days in the same buffer at pH 4.0. This pH-dependent, enzyme-mediated activation is a direct consequence of the geminal diacetate motif and is not a general property of simple mono-acetates or non-geminal diacetate esters [1]. Simple esters like ethyl acetate would not exhibit this distinct, switchable stability profile.

Pharmacokinetics Prodrug activation Enzyme-mediated hydrolysis

Superior Reactivity of Geminal Diacetates as Acyl Donors in Enzymatic Acylation

Geminal diacetates as a class, of which 5-oxopentane-1,1-diyl diacetate is a functionalized member, have been demonstrated to be superior acyl donors for enzymatic acylation compared to traditional vinyl esters. A 2021 study showed these compounds achieve high yields (up to 98%) without E/Z isomerization of double bonds, and provide higher enzyme stability by avoiding the release of harmful acetaldehyde, a byproduct of vinyl acetate use [1]. This class-level advantage directly translates to the target compound, making it a preferred reagent over vinyl acetate for the selective acylation of alcohols.

Biocatalysis Enzymatic acylation Green chemistry

Positional Isomer Differentiation: 1,1-Diyl vs. 1,2-Diyl Diacetate Structural and Functional Distinction

The target compound's substitution pattern is 5-oxopentane-1,1-diyl diacetate, placing both acetate groups on the same carbon. Its positional isomer, 5-oxopentane-1,2-diyl diacetate (CAS 34862-06-1), places the acetates on adjacent carbons. This structural distinction leads to fundamentally different chemical reactivity: the geminal diacetate is an acylal, prone to hydrolysis back to an aldehyde, whereas the 1,2-diyl diester is a standard ester of a diol and does not generate an aldehyde upon hydrolysis . This is shown by the DAPDOX synthesis pathway, where the geminal diacetate is specifically required to generate the active aldehyde intermediate N-(5-oxopent-1-yl)doxorubicin; the 1,2-diyl isomer would yield a ketone or hydroxyl-ketone, which lacks the specific reactivity for the subsequent conjugation step [1].

Structural isomerism Chemical synthesis Intermediate specificity

Validated Application Scenarios for 5-Oxopentane-1,1-diyl Diacetate in Research and Industry


Synthesis of Tumor-Activated Prodrugs to Overcome Multidrug Resistance

The primary validated application is as a precursor for N-(5,5-diacetoxypent-1-yl)doxorubicin (DAPDOX), a prodrug that is 150 times more potent than doxorubicin and completely overcomes P-glycoprotein-mediated resistance at the cellular level [1]. Any research program aiming to develop next-generation anthracycline prodrugs or other aldehyde-dependent bioconjugation strategies should source this specific geminal diacetate intermediate to replicate the DAPDOX synthesis pathway.

Biocatalytic Acylation Reagent for Selective Alcohol Functionalization

As a member of the geminal diacetate class, 5-oxopentane-1,1-diyl diacetate can be deployed as a superior acyl donor for enzymatic acylation reactions, offering higher yields (up to 98%) and better enzyme stability than vinyl acetate while preventing the formation of E/Z isomerization byproducts [1]. This is crucial for synthesizing stereochemically pure pharmaceutical intermediates and fine chemicals.

Research Tool for Investigating Intracellular Aldehyde Release Kinetics

The compound's geminal diacetate moiety undergoes rapid, enzyme-specific hydrolysis with a t1/2 of less than 1 minute in the presence of carboxylate esterase at pH 7.4, while remaining stable for days at pH 4.0 [1]. This property makes it an ideal building block for constructing probes, linkers, or small-molecule drugs that require a 'switchable' stability profile, releasing an active aldehyde payload only upon cellular internalization.

Reference Standard for Differentiating Geminal Diacetate Isomers in Analytical Chemistry

Its distinct 1,1-geminal diacetate structure, which differs fundamentally from its 1,2-diyl isomer (CAS 34862-06-1) in both physical properties and chemical reactivity, makes 5-oxopentane-1,1-diyl diacetate a necessary reference standard for analytical method development. Using techniques like ¹³C NMR or HPLC, labs can distinguish between the acylal (geminal) and standard ester (vicinal) isomers, ensuring correct intermediate identification during multi-step synthesis [1].

Quote Request

Request a Quote for 5-Oxopentane-1,1-diyl diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.